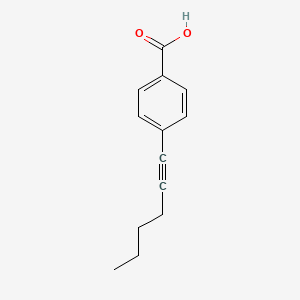

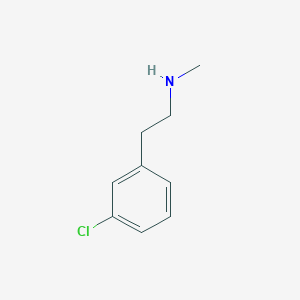

N-Methyl 3-chlorophenethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

-

Computational Spectroscopy

- Summary : MAPTS, along with other alkoxysilane derivatives, has been studied using a computational spectroscopy approach . This approach was used to provide a complete assignment of the inelastic neutron scattering spectra of these compounds .

- Methods : The simulated spectra obtained from density functional theory (DFT) calculations exhibit a remarkable match with the experimental spectra . The description of the experimental band profiles improves as the number of molecules considered in the theoretical model increases, from monomers to trimers .

- Results : This study highlighted the significance of incorporating non-covalent interactions, encompassing classical NH···N, N–H···O, as well as C–H···N and C–H···O hydrogen bond contacts, to achieve a comprehensive understanding of the system .

-

Pharmaceutical Industry

- Summary : A biomimetic design reagent, 5-(methyl-d3)-5H-dibenzo[b,d] thiophen-5-ium trifluoromethane sulfonate (DMTT), has been developed for the selective d3-methylation of complex molecules . This is an analog of S-adenosylmethionine (SAM), and it has been used for the selective d3-methylation of complex molecules bearing several possible reactive sites with excellent selectivity and high-level deuterium incorporation .

- Methods : The introduction of deuterium atoms by a synthetic method enables the direct tracing of the drug molecule without substantially altering its structure or function .

- Results : A series of d3-methylated organic molecules and deuterated pharmaceuticals were synthesized under the mild system with excellent functional group compatibility .

-

Bioengineering

- Summary : Fermentative routes to N-alkylated amino acids like N-methyl-l-alanine or N-methylantranilate, a precursor of acridone alkaloids, have been established using engineered Corynebacterium glutamicum .

- Methods : This bacterium has been used for the industrial production of amino acids for decades .

- Results : The results of this research are not specified in the source .

-

Chemical Synthesis

- Summary : N-Methyl 3-chlorophenethylamine plays a significant role in the chemical synthesis of N-methylamines . These compounds are important in regulating the biological and pharmaceutical properties of various life science molecules .

- Methods : The synthesis of functionalized and structurally diverse N-methylamines is achieved directly from nitroarenes and paraformaldehyde . The latter acts as both a methylation and reducing agent in the presence of a reusable iron oxide catalyst .

- Results : The general applicability of this protocol is demonstrated by the synthesis of over 50 important N-methylamines, including highly selective reductive N-methylations of life science molecules and actual drugs .

-

Pharmaceutical Testing

- Summary : N-Methyl 3-chlorophenethylamine is used for pharmaceutical testing . High-quality reference standards are important for accurate results .

- Methods : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this research are not specified in the source .

-

Selective Synthesis of N-methylamines

- Summary : N-Methyl 3-chlorophenethylamine plays a significant role in the selective synthesis of N-methylamines . These compounds are important in regulating the biological and pharmaceutical properties of various life science molecules .

- Methods : The synthesis of functionalized and structurally diverse N-methylamines is achieved directly from nitroarenes and paraformaldehyde . The latter acts as both a methylation and reducing agent in the presence of a reusable iron oxide catalyst .

- Results : The general applicability of this protocol is demonstrated by the synthesis of over 50 important N-methylamines, including highly selective reductive N-methylations of life science molecules and actual drugs .

-

Pharmaceutical Testing

- Summary : N-Methyl 3-chlorophenethylamine is used for pharmaceutical testing . High-quality reference standards are important for accurate results .

- Methods : The specific methods of application or experimental procedures are not specified in the source .

- Results : The results of this research are not specified in the source .

Eigenschaften

IUPAC Name |

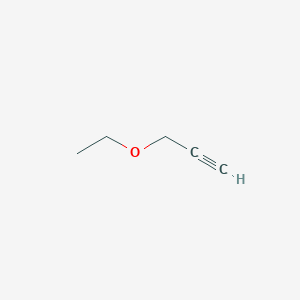

2-(3-chlorophenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIUACXHBBABJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442015 |

Source

|

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl 3-chlorophenethylamine | |

CAS RN |

52516-20-8 |

Source

|

| Record name | 3-Chloro-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52516-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)